tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with an oxygen atom (oxa) in the 8-position and a nitrogen atom (aza) in the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability and facilitating synthetic manipulation. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of spirocyclic α-proline analogs used as building blocks for drug discovery .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-13(10-14)5-8-16-9-6-13/h4-10H2,1-3H3 |
InChI Key |
FEENEHWZOGAMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyanidation of 1,4-Dioxaspiro[4.5]decane-8-one
Reagents :
-
Substrate : 1,4-Dioxaspiro[4.5]decane-8-one
-
Reagents : p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide
-
Solvent : Ethylene glycol dimethyl ether/ethanol (19:1 v/v)
-
Conditions : 0–20°C, 4 hours
Reaction Outcome :
The ketone undergoes nucleophilic addition with p-methylsulfonylmethylisocyanitrile, yielding 1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 2) with a 74.8% yield.
| Parameter | Value |
|---|---|
| Temperature | 0°C → 20°C |
| Reaction Time | 4 hours |
| Yield | 74.8% |
Step 2: Alkylation with 1-Bromo-2-chloroethane
Reagents :
-
Substrate : Compound 2
-
Reagents : 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA)
-
Solvent : Toluene
-
Conditions : 0–20°C, 13 hours
Reaction Outcome :
LDA deprotonates the α-carbon, enabling alkylation to form 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 3). Yield: 50.8%.
| Parameter | Value |
|---|---|
| Temperature | 0°C → 20°C |
| Reaction Time | 13 hours |
| Yield | 50.8% |
Step 3: Hydrogenation and Cyclization
Reagents :
-
Substrate : Compound 3
-
Catalyst : Raney nickel
-
Reagents : Hydrogen gas, tert-butyl dicarbonyl anhydride
-
Solvent : Methanol
-
Conditions : 50°C, 50 psi H₂, 6 hours
Reaction Outcome :
Hydrogenation reduces the nitrile to an amine, followed by cyclization and Boc protection to form tert-butyl-1,4-dioxa-10-azadispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate (Compound 4). Yield: 80%.
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Pressure | 50 psi H₂ |
| Yield | 80% |
Step 4: Deprotection of the Spiroketal Group
Reagents :
-
Substrate : Compound 4
-
Reagents : Pyridinium p-toluenesulfonate (PPTS)
-
Solvent : Acetone/water (3:2 v/v)
-
Conditions : 70°C, 15 hours
Reaction Outcome :
Acid-catalyzed deprotection removes the ketal group, yielding tert-butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate. Yield: 68.2%.
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 15 hours |
| Yield | 68.2% |
Alternative Route via Spirocyclization of Tertiary Alcohols
A secondary method, described in PubChem (CID 71711106), utilizes spirocyclization of a tertiary alcohol intermediate.
Key Reaction Steps
-
Formation of Tertiary Alcohol :
-
Substrate: tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
-
Reagents: Dess-Martin periodinane
-
Solvent: Dichloromethane
-
Conditions: 0°C → 25°C, 2 hours
-
-
Oxidation to Ketone :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Total Yield | Scalability |
|---|---|---|---|---|
| Four-Step (CN111518015A) | 1,4-Dioxaspiro[4.5]decane-8-one | 4 | 20.1%* | Industrial |
| Spirocyclization (PubChem) | Tertiary alcohol | 2 | 76.5%** | Lab-scale |
*Cumulative yield: 74.8% × 50.8% × 80% × 68.2% = 20.1%
**Assumes 90% yield per step
Optimization Strategies for Industrial Production
Solvent Selection
Catalytic Hydrogenation Efficiency
Temperature Control
Challenges and Solutions in Synthesis
Nitrile Group Reactivity
Diastereomer Formation
-
Issue : Racemization at the spiro center during cyclization.
-
Solution : Chiral LDA in Step 2 improves enantioselectivity (≥95% ee).
Recent Advances in Methodology
A 2025 PubChem update (CID 155892973) highlights microwave-assisted spirocyclization, reducing Step 4 time from 15 hours to 2 hours with comparable yields .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural characteristics allow it to interact specifically with various biological targets.
Case Study: Neurological Disorders
A study investigated the compound's ability to modulate neurotransmitter systems, showing promise in enhancing synaptic plasticity and memory retention in animal models of Alzheimer's disease. The compound was found to interact with specific receptors, influencing pathways related to neuroprotection and cognitive function .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules.
Synthetic Routes
The synthesis typically involves the reaction of an oxazolidine precursor with tert-butyl chloroformate in the presence of a base like triethylamine. Optimizing reaction conditions is crucial for maximizing yield and purity.
| Reagent | Function |
|---|---|
| Tert-butyl chloroformate | Forms the tert-butyl ester |
| Triethylamine | Acts as a base |
| Solvent | Affects the reaction efficiency |
Research indicates that this compound exhibits notable biological activity, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Properties
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in developing specialty chemicals and polymers.
Applications in Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer formulations, enhancing the mechanical properties and thermal stability of materials. Research into its incorporation into polyurethanes has shown improved flexibility and resilience .
Mechanism of Action
The mechanism by which tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₁₄H₂₃NO₃
- Molecular Weight : 253.34 g/mol
- Synthesis : Synthesized via multistep protocols involving cyanide substitution, Boc protection, and hydrolysis. The final step yields a 12.1% overall yield .
- Physical Properties : Beige powder with a melting point of 123–125°C. NMR data (¹H and ¹³C) confirm the spirocyclic structure and Boc group integrity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related spirocyclic compounds, highlighting differences in substituents, heteroatom positioning, and applications:
Biological Activity
tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 1272758-17-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and receptor activity, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 255.34 g/mol. Its structure includes a spirocyclic framework that is characteristic of various bioactive compounds, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.34 g/mol |
| CAS Number | 1272758-17-4 |
| Purity | ≥98% |
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, research into related spiro compounds has shown promising results against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism involves inhibition of bacterial topoisomerases, crucial for DNA replication and transcription. Compounds targeting these enzymes have demonstrated low nanomolar inhibitory concentrations (IC50) against pathogens like Staphylococcus aureus and Escherichia coli .
- Case Study : In a comparative study, derivatives of spiro compounds were synthesized and evaluated for their antibacterial efficacy. The lead compound showed MIC values ranging from 0.03125 to 0.25 µg/mL against multidrug-resistant strains, confirming the potential of spirocyclic structures in antibiotic development .
Receptor Binding Activity
Another significant aspect of this compound is its interaction with neurotransmitter receptors.
- Serotonin Receptor Agonism : A study on related spiro compounds revealed their ability to act as selective agonists for the 5-HT1A serotonin receptor, which is implicated in mood regulation and anxiety disorders . This activity suggests potential therapeutic applications in neuropharmacology.
- Molecular Modeling : Computational studies have indicated favorable binding interactions between these compounds and the serotonin receptor, highlighting the importance of structural features in determining biological activity .
Synthesis and Evaluation
The synthesis of this compound has been reported through various methodologies involving cyclization reactions that form the spirocyclic core. Subsequent biological evaluations have focused on its pharmacokinetic properties, solubility, and stability.
Comparative Analysis
A comparative analysis with other heterocyclic compounds showed that while many exhibit antibacterial properties, those with spirocyclic structures tend to have enhanced selectivity towards bacterial enzymes compared to traditional antibiotics .
Q & A
Q. What are the optimized synthetic routes for tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate, and how can reaction yields be improved?
The synthesis typically involves multi-step protocols. For example, one method starts with tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, which undergoes hydrolysis with 35% aqueous HCl under reflux, followed by Boc protection using potassium carbonate and Boc₂O in a dioxane/water mixture. Key steps include:
- Hydrolysis : Refluxing in HCl for 16 hours achieves >90% conversion of the nitrile to a carboxylic acid .
- Boc Protection : Stirring at room temperature for 16 hours in dioxane/water yields the final product with 38% overall yield after purification .
To improve yields: - Use anhydrous solvents to minimize side reactions.
- Optimize stoichiometry (e.g., 1.2 equivalents of Boc₂O) to reduce unreacted intermediates.
Q. What safety protocols are critical when handling this compound?
Safety data indicate acute toxicity (oral), skin/eye irritation, and respiratory hazards . Recommended protocols:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for dust control .
- Spill Management : Avoid dust generation; use HEPA-filtered vacuums for solid spills .
- Fire Hazards : Use alcohol-resistant foam or CO₂ extinguishers; toxic gases (CO, NOₓ) may form during combustion .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
Key characterization data include:
| Method | Findings |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.25–4.00 (m, 1H), 3.87–3.56 (m, 5H), 1.61–1.38 (m, 11H) |
| LCMS | [M–H]⁻ at m/z 284.2, confirming molecular weight |
| Elemental Analysis | C 59.07%, H 8.04%, N 5.02% (vs. theoretical C 58.93%, H 8.13%, N 4.91%) |
Advanced Research Questions
Q. How can contradictions in reported reaction yields during scale-up be resolved?
Discrepancies in yields (e.g., 38% in lab vs. lower yields at scale) often arise from:
- Temperature Gradients : Poor heat distribution in large reactors may slow Boc protection. Use jacketed reactors with precise temperature control .
- Purification Losses : Chromatography inefficiencies at scale reduce recovery. Switch to recrystallization (e.g., using ethyl acetate/hexane) .
- Intermediate Stability : Hydrolysis intermediates may degrade; monitor pH and reaction time rigorously .
Q. What reaction mechanisms govern the functionalization of the spirocyclic core?
The compound undergoes:
- Oxidation : Potassium permanganate selectively oxidizes the tertiary alcohol to a ketone without ring opening .
- Reduction : LiAlH₄ reduces the carbonyl group to a secondary alcohol, requiring anhydrous conditions .
- Nucleophilic Substitution : The Boc group can be replaced with amines (e.g., benzylamine) under acidic conditions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic Conditions : Boc deprotection occurs at pH < 3, forming 8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride .
- Thermal Stability : Decomposes above 150°C, releasing CO and NOₓ .
- Aqueous Solutions : Hydrolyzes slowly in water (t₁/₂ = 72 hours at 25°C); store at 2–8°C in anhydrous solvents .
Q. What computational modeling approaches predict its conformational flexibility?
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
Comparative studies with analogs reveal:
Data Contradiction Analysis
- Safety Classification Conflicts : Some SDS sheets classify the compound as acutely toxic (OSHA HCS), while others lack data . Resolve by assuming worst-case hazards and adhering to strict PPE protocols.
- Synthetic Yields : Lab-scale yields (38%) vs. pilot-scale (25%) discrepancies highlight purification challenges. Standardize workup protocols (e.g., gradient elution in HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
